molecular formula C6H13NO2 B073305 Ethyl 2-amino-2-methylpropanoate CAS No. 1113-49-1

Ethyl 2-amino-2-methylpropanoate

Cat. No. B073305
CAS RN: 1113-49-1
M. Wt: 131.17 g/mol
InChI Key: DWLJKCGOCUODFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 2-amino-2-methylpropanoate and its derivatives involves various chemical reactions. For example, ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, a potential anti-inflammatory and antidyslipidemic hybrid, was prepared by reacting paracetamol with ethyl 2-bromo-2-methylpropionate and characterized by elemental analysis, NMR spectroscopy, and single-crystal X-ray diffraction (Navarrete-Vázquez et al., 2011). Another synthesis approach involved ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate as a new reagent in the synthesis of heteroaryl substituted β-amino- α,β- -dehydro—amino acid derivatives and fused heterocyclic systems (Soršak et al., 1995).

Molecular Structure Analysis

The crystal structure of derivatives of Ethyl 2-amino-2-methylpropanoate provides insight into their potential bioactivity. The compound's structure is stabilized by N–H···O=C and C–H···O hydrogen-bonding interactions, which interconnect molecules into chains. Such detailed molecular structure analysis aids in understanding the compound's physical and chemical behavior and its interaction with biological targets (Navarrete-Vázquez et al., 2011).

Chemical Reactions and Properties

Ethyl 2-amino-2-methylpropanoate undergoes various chemical reactions, including transformations with nucleophiles. For instance, the reaction of the title compound with thiophenol or sodium (or lithium) ethoxide in ethanol results in ethyl 2-aminopropenoate having 3-phenylthio or 3-ethoxy substituents, showcasing its reactivity and potential for further chemical modifications (Kakimoto et al., 1982).

Scientific Research Applications

Ethyl 2-amino-2-methylpropanoate, a chemical compound with specific structural properties, has been explored in various scientific research domains. This compound is pivotal in synthesizing pharmaceuticals, polymers, and other chemical entities. Below, we delve into the research applications of Ethyl 2-amino-2-methylpropanoate, emphasizing its multifaceted roles in scientific exploration.

Chemical Recycling and Environmental Impact

Research on chemical recycling technologies highlights the significance of Ethyl 2-amino-2-methylpropanoate in addressing environmental concerns. For instance, studies on the chemical recycling of poly(ethylene terephthalate) (PET) have underscored the potential of using Ethyl 2-amino-2-methylpropanoate derivatives in the depolymerization process. This approach facilitates the recovery of monomers, which can be repurposed for new polymer synthesis, demonstrating the compound's role in promoting sustainable recycling methods (Karayannidis & Achilias, 2007).

Biomedical Applications

In the biomedical field, Ethyl 2-amino-2-methylpropanoate serves as a foundational block for designing novel polymers and drug delivery systems. Research has focused on developing highly branched polymers based on poly(amino acid)s for targeted drug delivery and gene therapy applications. The unique structural properties of Ethyl 2-amino-2-methylpropanoate allow for the creation of polymers that are biocompatible, biodegradable, and capable of encapsulating therapeutic agents for controlled release. These advancements underscore the compound's pivotal role in enhancing the efficacy and safety of therapeutic interventions (Thompson & Scholz, 2021).

Safety And Hazards

Ethyl 2-amino-2-methylpropanoate has been classified for acute toxicity (oral, Category 4, H302) and skin corrosion/irritation (Category 2, H315) .

properties

IUPAC Name

ethyl 2-amino-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4-9-5(8)6(2,3)7/h4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLJKCGOCUODFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149587
Record name Ethyl 2-methylalaninate
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-2-methylpropanoate

CAS RN

1113-49-1
Record name Alanine, 2-methyl-, ethyl ester
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Record name Ethyl 2-methylalaninate
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Synthesis routes and methods I

Procedure details

2-Amino-2-methyl-propionic acid (1.0 g, 9.69 mmol) was dissolved in ethanol (15 ml) and cooled to 0° C. Thionyl chloride (1.7 g, 14.53 mmol, 1.5 eq) was added to the reaction mixture, which was then heated to reflux overnight. The solvent was evaporated and the residue was partitioned between water and ethyl acetate. The organic layer was concentrated and dried to give 2-amino-2-methyl-propionic acid ethyl ester (0.8 g, 63%). The crude compound was used in the next stage without purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2-aminoisobutyric acid (3.3 g, 32 mmol) in absolute ethanol (100 mL) was cooled to −78° C. and HCl(g) bubbled in for 10 minutes. The flask was sealed with a septum and stirred at ambient temperature. After 14 hours the mixture was concentrated in vacuo to afford 5.3 g (99% yield) of ethyl 2-aminoisobutyrate as a white solid; NMR (CDCl3) 8.9 (br s, 3), 4.1 (q, 2), 1.7 (s, 6), 1.3 (t, 3) ppm.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

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